molecular formula C13H9F2NO2 B11926965 Methyl 5-(3,5-difluorophenyl)nicotinate CAS No. 1346691-75-5

Methyl 5-(3,5-difluorophenyl)nicotinate

Cat. No.: B11926965
CAS No.: 1346691-75-5
M. Wt: 249.21 g/mol
InChI Key: MGYRDKIIONLNTJ-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-difluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9F2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate typically involves the esterification of 5-(3,5-difluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-difluorophenyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3,5-difluorophenyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-difluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without fluorine substitutions.

    Ethyl 5-(3,5-difluorophenyl)nicotinate: An ethyl ester analog with similar properties but different reactivity.

    5-(3,5-difluorophenyl)nicotinic acid: The carboxylic acid precursor to the methyl ester.

Uniqueness

Methyl 5-(3,5-difluorophenyl)nicotinate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1346691-75-5

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

methyl 5-(3,5-difluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3

InChI Key

MGYRDKIIONLNTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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